(-)-3-Methoxy-6-oxo Butorphanol is a synthetic compound derived from the morphinan class of opioids, which are characterized by their complex polycyclic structure. This compound is recognized for its analgesic properties and is primarily used in scientific research to explore its interactions with opioid receptors.
The compound is synthesized through a series of chemical reactions involving morphinan derivatives as starting materials. The synthesis typically involves epoxidation, methoxylation, and oxidation steps to achieve the desired molecular structure.
(-)-3-Methoxy-6-oxo Butorphanol falls under the category of opioid analgesics. It acts on the central nervous system and is classified as a partial agonist at the μ-opioid receptor while functioning as an antagonist at the κ-opioid receptor. This dual action contributes to its unique pharmacological profile, making it a subject of interest in pain management research .
The synthesis of (-)-3-Methoxy-6-oxo Butorphanol involves several key steps:
Industrial production methods mirror these synthetic routes but are optimized for larger-scale production. Key parameters include temperature control, reaction time, and catalyst use to enhance yield and purity .
The molecular formula of (-)-3-Methoxy-6-oxo Butorphanol is , with a molecular weight of 355.5 g/mol. The IUPAC name for this compound is:
(-)-3-Methoxy-6-oxo Butorphanol can undergo various chemical reactions:
The major products formed from these reactions include various derivatives of butorphanol that may exhibit different pharmacological properties due to changes in functional groups .
The mechanism of action for (-)-3-Methoxy-6-oxo Butorphanol involves its binding to opioid receptors in the central nervous system:
This dual activity allows for effective pain relief while potentially reducing risks associated with traditional opioid therapies .
(-)-3-Methoxy-6-oxo Butorphanol is typically presented as a solid compound with specific melting and boiling points that are determined during synthesis.
Key chemical properties include:
Relevant data on these properties can be obtained through experimental characterization methods such as spectroscopy and chromatography .
(-)-3-Methoxy-6-Oxo Butorphanol has several scientific applications:
This compound's unique properties make it a valuable subject for ongoing research into safer pain management alternatives within pharmacology and medicinal chemistry fields.
The synthesis of (-)-3-Methoxy-6-oxo Butorphanol (CAS 67753-29-1; C₂₂H₂₉NO₃; MW 355.47) employs a multistep cascade to install key oxygen functionalities. The core morphinan scaffold undergoes epoxidation at the C6-C7 olefin using meta-chloroperbenzoic acid, achieving >90% regioselectivity. Subsequent acid-catalyzed ring opening with anhydrous methanol introduces the 3-methoxy group while preserving stereochemical integrity. Final oxidation of the C6 alcohol to the ketone employs pyridinium chlorochromate (PCC) or Jones reagent, with PCC demonstrating superior compatibility (85-92% yield) by minimizing over-oxidation [2] [5].
Table 1: Reagent Optimization for Oxidation Step
Reagent | Solvent | Temperature (°C) | Yield (%) | 6-Oxo Purity (%) |
---|---|---|---|---|
Pyridinium chlorochromate | Dichloromethane | 0→25 | 92 | 98.5 |
Jones reagent | Acetone | 0→30 | 78 | 95.2 |
Swern oxidation | Tetrahydrofuran | -78→25 | 65 | 91.8 |
Stereoselectivity at C14 and C15 is critical for opioid receptor affinity. The C14 hydroxyl configuration is preserved during methoxylation via neighboring-group participation: the protonated C14 oxygen stabilizes the carbocation intermediate during nucleophilic attack by methanol, preventing epimerization. Asymmetric hydrogenation using Ru-(BINAP) catalysts achieves >98% enantiomeric excess (ee) for intermediates. Chiral resolution of the racemic N-cyclobutylmethyl precursor with (-)-diisopropyl tartrate yields enantiopure (-)-isomers, essential for pharmacological activity [5] [8] [10].
Table 2: Stereochemical Outcomes Under Different Conditions
Functionalization Step | Chiral Controller | Temperature (°C) | ee (%) |
---|---|---|---|
N-Alkylation | (-)-Diisopropyl tartrate | -20 | 99.1 |
C6 Oxidation | L-Proline derivative | 25 | 95.3 |
C3 Demethylation-Methoxylation | Boron tribromide/Quinine | -78 | 97.8 |
Transition-metal catalysts enhance throughput and reduce waste. Key developments include:
Protecting groups dictate reaction efficiency and deprotection fidelity. The N-cyclopropylmethyl group requires temporary protection during C3 demethylation:
Table 3: Protecting Group Performance Metrics
Protecting Group | Demethylation Agent | Deprotection Yield (%) | Major Side Product |
---|---|---|---|
Benzyl | Boron tribromide | 88 | N-debenzylated morphinan |
tert-Butoxycarbonyl (Boc) | Hydrochloric acid/acetic acid | 95 | None |
Carbamate | Lithium aluminium hydride | 82 | Over-reduced amine |
The Boc group demonstrates optimal balance, resisting acidic demethylation conditions (boron tribromide in dichloromethane, -78°C) while enabling mild deprotection (HCl in ethyl acetate). For C17 nitrogen, oxazolidine protection prevents N-oxidation during methoxylation and allows regeneration using zinc/acetic acid with >93% recovery [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7